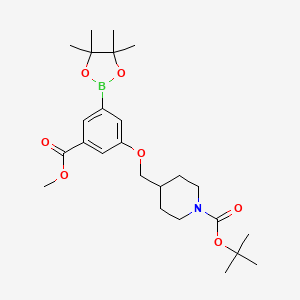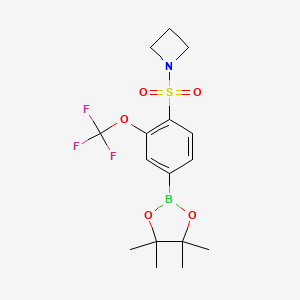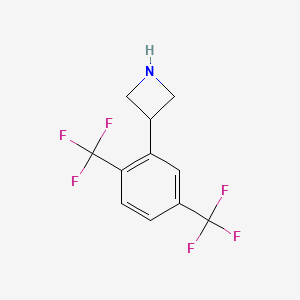
4,8-Dimethylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 4,8-Dimethylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . This reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
Análisis De Reacciones Químicas
4,8-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular bromine, glacial acetic acid, and other halogenating agents .
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogenation reactions, such as the addition of bromine, can lead to the formation of brominated quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,8-Dimethylquinoline-3-carboxylic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound is also used in the synthesis of various heterocyclic compounds, which have potential therapeutic applications .
In the field of proteomics research, this compound is used as a reagent for the study of protein interactions and functions . Its unique chemical properties make it a valuable tool for researchers in these areas.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA and RNA, inhibiting the replication of certain pathogens . They can also inhibit the activity of enzymes involved in various biological processes, leading to their therapeutic effects .
Comparación Con Compuestos Similares
4,8-Dimethylquinoline-3-carboxylic acid can be compared with other similar compounds, such as 4-hydroxy-5,8-dimethylquinoline-3-carboxylic acid and 7,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid . These compounds share a similar quinoline backbone but differ in their functional groups and substitution patterns. The presence of different functional groups can significantly impact their chemical reactivity and biological activity .
Propiedades
Número CAS |
1031929-51-7 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-8(2)10(12(14)15)6-13-11(7)9/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
VCTLRAXEFNWJOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


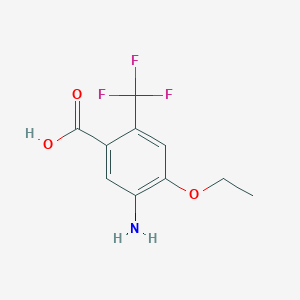
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
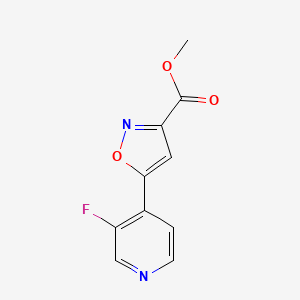
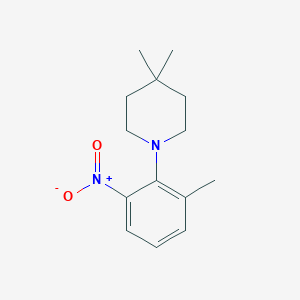
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)





